

Comprehensive Spectroscopic Characterization of N-[1-(2- Fluorophenyl)propyl]cyclopropanamine

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Compound of Interest

Compound Name: N-[1-(2-
Fluorophenyl)propyl]cyclopropana
mine

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Executive Summary & Molecular Architecture

N-[1-(2-Fluorophenyl)propyl]cyclopropanamine (C₁₂H₁₆FN, Exact Mass: 193.1267) is a structurally complex secondary amine featuring three distinct spectroscopic domains: an ortho-fluoro substituted aromatic system, a chiral aliphatic chain, and a highly strained cyclopropylamine moiety. For researchers and drug development professionals, unambiguous structural elucidation of this compound requires a deep understanding of multi-nuclear spin-spin couplings and conformational dynamics.

The spectroscopic signatures of this molecule are governed by specific physical causalities:

- **Magnetic Anisotropy:** The cyclopropane ring generates a strong shielding cone, pushing its resident protons significantly upfield[1].
- **Scalar & Through-Space Coupling:** The highly electronegative fluorine atom at the ortho position induces massive ¹³C-¹⁹F scalar couplings and subtle through-space interactions with

the benzylic methine[2].

- Chirality-Induced Asymmetry: The stereocenter at C1' renders the two faces of the adjacent cyclopropyl ring inequivalent, splitting the cyclopropyl methylene protons into complex, diastereotopic multiplets.

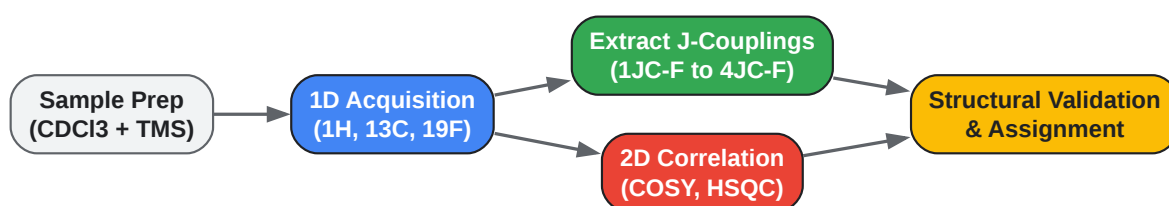
Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in structural assignment, the following protocols are designed as closed-loop, self-validating systems. Every primary measurement is corroborated by an orthogonal technique.

Multi-Nuclear NMR Acquisition Protocol

Causality Check: Standard ^{13}C NMR cannot distinguish between closely spaced carbon signals and fluorine-split doublets. This protocol uses ^{19}F -decoupling to self-validate assignments.

- Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl_3 containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
- 1D Acquisition: Acquire standard ^1H (400 MHz), ^{13}C (100 MHz), and ^{19}F (376 MHz) spectra.
- Validation Step (Heteronuclear Decoupling): Acquire a secondary ^{13}C spectrum with continuous ^{19}F -decoupling (zgig sequence). Carbon signals that collapse from doublets to singlets are definitively assigned to the 2-fluorophenyl ring[2].
- 2D Correlation: Acquire ^1H - ^1H COSY to map the propyl chain and ^1H - ^{13}C HSQC to resolve the overlapping diastereotopic protons of the cyclopropyl ring.



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Fig 1. Self-validating NMR acquisition workflow combining 1D multinuclear and 2D correlation data.

High-Resolution ESI-MS/MS Protocol

- Preparation: Dilute the sample to 1 $\mu\text{g/mL}$ in Methanol/ H_2O (50:50, v/v) with 0.1% Formic Acid to ensure complete protonation of the secondary amine.
- Ionization: Inject via direct infusion into an Electrospray Ionization (ESI) source operating in positive mode (Capillary: 3.0 kV, Desolvation: 250 $^\circ\text{C}$).
- MS/MS Validation: Isolate the precursor ion $[\text{M}+\text{H}]^+$ at m/z 194.1 in Q1. Apply a collision energy ramp (10–30 eV) using Argon gas to induce specific structural cleavage, validating the presence of the cyclopropylamine group.

FT-IR ATR Protocol

- Background & Loading: Clean the diamond Attenuated Total Reflectance (ATR) crystal and acquire a background scan. Apply 2 mg of the neat sample.
- Acquisition: Scan from 4000 to 400 cm^{-1} at 4 cm^{-1} resolution (32 scans).
- Validation: Apply ATR depth-correction algorithms to normalize peak intensities, ensuring the high-frequency cyclopropyl C-H stretches are accurately represented against the baseline[3].

Spectroscopic Data Compendium & Analysis

Nuclear Magnetic Resonance (NMR)

The ^1H NMR spectrum is defined by the magnetic anisotropy of the cyclopropane ring, which shields the cyclopropyl methylene protons, shifting them anomalously upfield (0.3–0.6 ppm)[1]. Furthermore, the chiral center at C1' breaks the symmetry of the cyclopropyl ring, splitting these protons into distinct diastereotopic multiplets.

In the ^{13}C spectrum, the electronegative fluorine atom acts as a powerful NMR probe. The carbon directly attached to the fluorine (C-2) exhibits a massive one-bond coupling constant ($^1\text{J}_{\text{C-F}} \approx 245$ Hz), with coupling effects cascading through the aromatic system[2].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

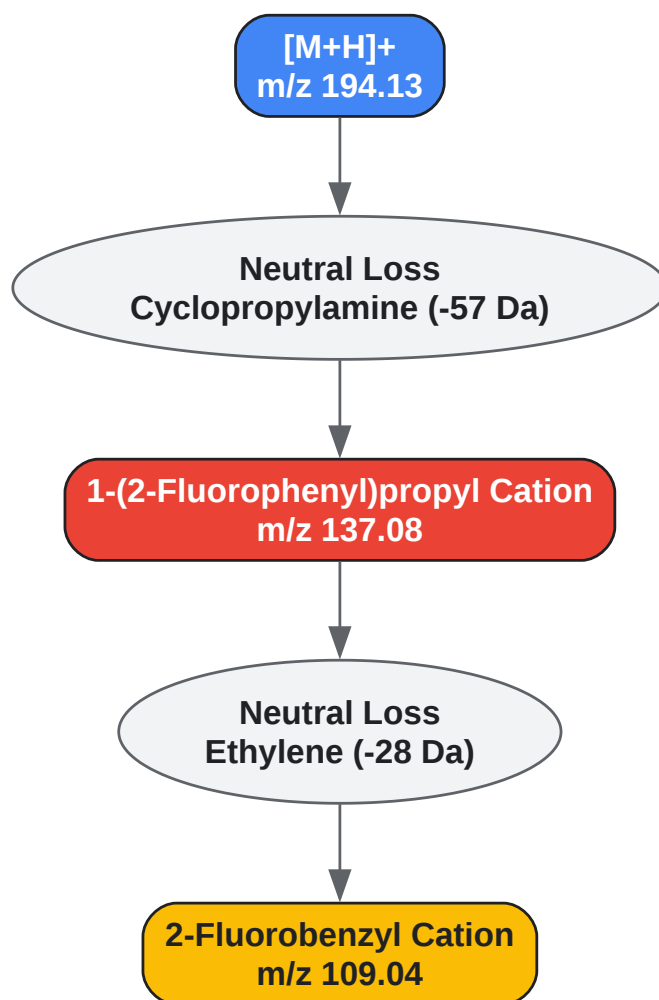
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
|------------------------------|-------------------------|--------------|---------------------------|-------------|--|
| Ar-H (C6) | 7.35 | td | 7.5, 1.8 | 1H | Ortho to alkyl chain, deshielded |
| Ar-H (C4, C5) | 7.15 - 7.22 | m | - | 2H | Overlapping aromatic protons |
| Ar-H (C3) | 7.05 | ddd | 10.5, 8.2, 1.2 | 1H | Ortho to Fluorine, strong H-F coupling |
| C1' (Methine) | 3.95 | t | 6.8 | 1H | Benzylic CH, coupled to ethyl CH ₂ |
| C1'' (Cyclopropyl) | 2.10 | tt | 6.5, 3.5 | 1H | CH directly attached to amine |
| N-H | 1.90 | br s | - | 1H | Exchanges with D ₂ O |
| C2' (Ethyl CH ₂) | 1.78 | m | - | 2H | Diastereotopic environment |
| C3' (Ethyl CH ₃) | 0.90 | t | 7.4 | 3H | Terminal methyl group |
| C2'', C3'' (Ring) | 0.35 - 0.55 | m | - | 4H | Diastereotopic cyclopropyl CH ₂ [1] |

Table 2: ^{13}C & ^{19}F NMR Data (100 MHz / 376 MHz, CDCl_3)

| Nucleus | Chemical Shift (δ , ppm) | Multiplicity | JC-F (Hz) | Assignment |
|-----------------|----------------------------------|--------------|-----------|---|
| ^{13}C | 160.5 | d | 245.0 | Ar-C2 (C-F)[2] |
| ^{13}C | 131.5 | d | 13.5 | Ar-C1 (C-Alkyl) |
| ^{13}C | 128.8 | d | 4.2 | Ar-C6 |
| ^{13}C | 128.5 | d | 8.1 | Ar-C4 |
| ^{13}C | 124.2 | d | 3.0 | Ar-C5 |
| ^{13}C | 115.5 | d | 22.5 | Ar-C3 |
| ^{13}C | 58.5 | d | 2.5 | C1' (Benzylic Methine) |
| ^{13}C | 30.5 | s | - | C1'' (Cyclopropyl CH-N) |
| ^{13}C | 30.2 | s | - | C2' (Ethyl CH_2) |
| ^{13}C | 10.8 | s | - | C3' (Ethyl CH_3) |
| ^{13}C | 6.8, 6.5 | s | - | C2'', C3'' (Cyclopropyl CH_2) |
| ^{19}F | -118.5 | m | - | Aromatic Fluorine |

Mass Spectrometry (ESI-MS/MS)

In positive ion mode, the secondary amine readily accepts a proton to yield an $[\text{M}+\text{H}]^+$ precursor ion at m/z 194.13. Upon collision-induced dissociation (CID), the dominant fragmentation pathway is the neutral loss of cyclopropylamine (57 Da). This cleavage is thermodynamically driven by the formation of a highly stable 1-(2-fluorophenyl)propyl carbocation (m/z 137.08), which is resonance-stabilized by the aromatic ring.



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Fig 2. ESI-MS/MS collision-induced dissociation pathway for **N-[1-(2-Fluorophenyl)propyl]cyclopropanamine**.

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the functional groups. The cyclopropane ring exhibits unique vibrational mechanics; the high ring strain increases the s-character of the C-H bonds (approaching sp² hybridization), pushing the cyclopropyl C-H stretching frequency above 3000 cm⁻¹[3].

Table 3: FT-IR ATR Spectroscopic Data

| Wavenumber (cm ⁻¹) | Intensity | Vibrational Mode | Structural Correlation |
|--------------------------------|---------------|--------------------------------|------------------------|
| 3310 | Medium, broad | N-H Stretch | Secondary amine |
| 3060 | Weak | C-H Stretch (sp ²) | Aromatic ring |
| 3005 | Weak | C-H Stretch (strained) | Cyclopropyl ring[3] |
| 2960, 2930, 2875 | Strong | C-H Stretch (sp ³) | Propyl chain |
| 1615, 1585 | Medium | C=C Stretch | Aromatic ring |
| 1450 | Medium | N-H Bend | Secondary amine |
| 1225 | Strong | C-F Stretch | 2-Fluorophenyl group |

References

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